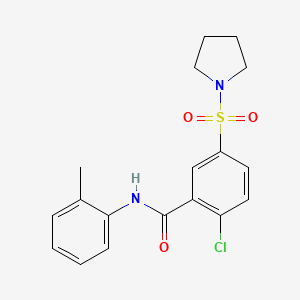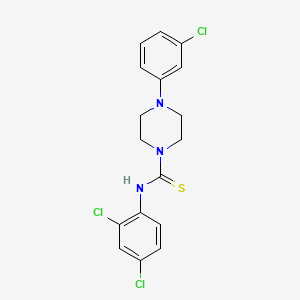![molecular formula C23H28N2O4S B3676419 N~1~-(3-acetylphenyl)-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3676419.png)
N~1~-(3-acetylphenyl)-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Overview
Description
N~1~-(3-acetylphenyl)-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as ACY-241, is a novel small molecule inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is an enzyme that regulates the acetylation of proteins, and its inhibition has been shown to have potential therapeutic benefits in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Mechanism of Action
HDAC6 is a cytoplasmic enzyme that regulates the acetylation of proteins, including tubulin, HSP90, and cortactin. HDAC6 inhibition leads to the accumulation of acetylated proteins, which can have a variety of cellular effects, including the disruption of microtubule dynamics, the activation of heat shock response pathways, and the modulation of cell signaling pathways. N~1~-(3-acetylphenyl)-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a selective inhibitor of HDAC6, which has been shown to enhance the acetylation of tubulin and HSP90, leading to the disruption of microtubule dynamics and the activation of heat shock response pathways.
Biochemical and Physiological Effects
In preclinical studies, N~1~-(3-acetylphenyl)-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the reduction of protein aggregation in neurodegenerative disorders, and the suppression of pro-inflammatory cytokines in inflammatory conditions. N~1~-(3-acetylphenyl)-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has also been shown to enhance the antitumor activity of other chemotherapeutic agents, suggesting that it may have potential as a combination therapy for cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of N~1~-(3-acetylphenyl)-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is its selectivity for HDAC6, which reduces the potential for off-target effects. N~1~-(3-acetylphenyl)-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of N~1~-(3-acetylphenyl)-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is its relatively low potency compared to other HDAC inhibitors, which may limit its efficacy in certain disease models.
Future Directions
There are several future directions for the development of N~1~-(3-acetylphenyl)-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide and other HDAC6 inhibitors. One area of interest is the combination of HDAC6 inhibitors with other targeted therapies, such as immune checkpoint inhibitors or proteasome inhibitors, to enhance their antitumor activity. Another area of interest is the development of HDAC6 inhibitors for the treatment of neurodegenerative disorders, where they may have potential as disease-modifying agents. Finally, there is interest in the development of HDAC6 inhibitors for the treatment of inflammatory conditions, where they may have potential as anti-inflammatory agents.
Scientific Research Applications
N~1~-(3-acetylphenyl)-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been studied extensively in preclinical models of cancer, neurodegenerative disorders, and inflammatory conditions. In cancer, HDAC6 inhibition has been shown to enhance the antitumor activity of other chemotherapeutic agents, including proteasome inhibitors and immune checkpoint inhibitors. N~1~-(3-acetylphenyl)-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has also been shown to have potential therapeutic benefits in multiple myeloma, lymphoma, and solid tumors. In neurodegenerative disorders, HDAC6 inhibition has been shown to promote the clearance of misfolded proteins, such as tau and alpha-synuclein, which are implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease, respectively. In inflammatory conditions, HDAC6 inhibition has been shown to reduce the production of pro-inflammatory cytokines and chemokines, suggesting that N~1~-(3-acetylphenyl)-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide may have potential as an anti-inflammatory agent.
properties
IUPAC Name |
N-(3-acetylphenyl)-2-[cyclohexyl-(4-methylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S/c1-17-11-13-22(14-12-17)30(28,29)25(21-9-4-3-5-10-21)16-23(27)24-20-8-6-7-19(15-20)18(2)26/h6-8,11-15,21H,3-5,9-10,16H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUGAGVUFPOKIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC(=C2)C(=O)C)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(benzyloxy)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B3676341.png)


![5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3676361.png)
![N-[2-(3,4-dimethoxyphenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B3676368.png)
![methyl {[3-(4-methylphenyl)-4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl]thio}acetate](/img/structure/B3676372.png)
![5-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-methoxyphenol](/img/structure/B3676378.png)

![4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-ethoxyphenol](/img/structure/B3676393.png)
![5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3676395.png)
![2-(5-bromo-2-hydroxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B3676415.png)
![3-chloro-N-{4-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B3676431.png)
![ethyl 2-({[(4-bromophenyl)amino]carbonothioyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B3676444.png)
